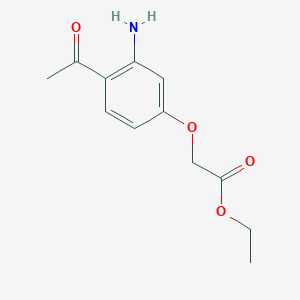

Ethyl 2-(4-acetyl-3-aminophenoxy)acetate

Cat. No. B8449660

M. Wt: 237.25 g/mol

InChI Key: DMJXHHYGSXMJDH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08785151B2

Procedure details

Ethyl 2-(4-acetyl-3-nitrophenoxy)acetate (TU3205-034) (111 mg) in MeOH (5 mL) was hydrogenated using 10% palladium on charcoal (11 mg) under atomospheric pressure of H2 at ambient temperature. After 30 minutes LC-MS analysis revealed a clean complete reaction. The reaction was repeated using TU3205-034 (1.45 g), 10% palladium on charcoal (140 mg), and MeOH (80 mL). The two reaction mixtures were combined, and the spent catalyst was removed by filtration through a celite pad. The filtrate was concentrated under reduced pressure, affording ethyl 2-(4-acetyl-3-aminophenoxy)acetate (TU3205-036) as a dark yellow oil. MS (ESI+): calcd. 238.10. found 238.10 (MH+). H-NMR (400 MHz, CDCl3): 1.295 (3H, t, J=7.0 Hz), 2.507 (3H, s), 4.269 (2H, q, J=7.2 Hz), 4.603 (2H, s), 6.047 (1H, d, J=2.8 Hz), 6.236 (1H, dd, J=8.8 Hz, 2.8 Hz), 6.396 (2H, br.s), 7.647 (1H, d, J=9.2 Hz). C-NMR (100 MHz, CDCl3): 14.135, 27.658, 61.532, 64.939, 100.237, 104.030, 113.586, 134.286, 152.468, 162.294, 168.310, 199.055.

Name

Ethyl 2-(4-acetyl-3-nitrophenoxy)acetate

Quantity

111 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][C:5]=1[N+:17]([O-])=O)(=[O:3])[CH3:2]>CO.[Pd]>[C:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][C:5]=1[NH2:17])(=[O:3])[CH3:2]

|

Inputs

Step One

|

Name

|

Ethyl 2-(4-acetyl-3-nitrophenoxy)acetate

|

|

Quantity

|

111 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1=C(C=C(OCC(=O)OCC)C=C1)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

11 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

140 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a clean complete reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The two reaction mixtures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the spent catalyst was removed by filtration through a celite pad

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)C1=C(C=C(OCC(=O)OCC)C=C1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |